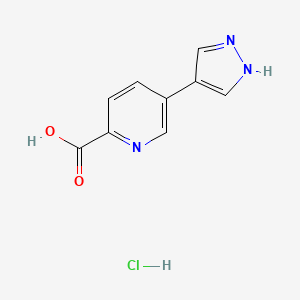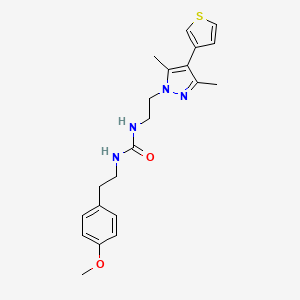![molecular formula C25H25N3OS B2990506 N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 955690-60-5](/img/structure/B2990506.png)
N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a phenyl ring (a six-membered ring with six carbon atoms), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). These structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyridine rings suggests that the compound may have aromatic properties, which could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence a compound’s solubility in water or other solvents. Similarly, the presence of aromatic rings can influence a compound’s stability and reactivity .Aplicaciones Científicas De Investigación
Chemical Properties and Structural Analysis
N-(Pyridin-2-yl)thiazol-2-amine derivatives, closely related to the compound of interest, demonstrate diverse isomeric structures and exhibit dynamic tautomerism with divalent N(I) character. These chemical entities are notable for their electron-donating properties, influenced by the competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen. Quantum chemical analysis has been applied to elucidate the electron distribution, tautomeric preferences, and protonation energy, highlighting the compound's versatility in chemical reactions and potential applications in material science or molecular engineering (Bhatia, Malkhede, & Bharatam, 2013).
Synthetic Applications and Biological Evaluation
The synthesis and biological evaluation of aminothiazoles and related derivatives, incorporating the core structure similar to the compound , have been extensively studied. These compounds have been synthesized from cyclocondensation reactions and screened for various biological activities, including anti-inflammatory effects. Such studies underscore the potential of these chemical entities in the development of new therapeutic agents, albeit excluding specific drug use and dosage information (Thabet et al., 2011).
Herbicidal Activity
Research into N-linked propanamide derivatives containing pyrimidine and 1,3,4-thiadiazole rings has revealed moderate to good selective herbicidal activity against certain plant species. This application demonstrates the compound's potential utility in agricultural sciences for the development of new herbicide formulations (Liu & Shi, 2014).
Antiviral Evaluations and Solar Cell Applications
Compounds with a structure related to N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide have been explored for their antiviral properties and potential use in solar cells. Studies have included the synthesis of derivatives and their evaluation for antiviral activity, as well as the investigation of pyridine derivatives as additives in dye-sensitized solar cells, showcasing the versatility and broad applicability of these compounds in both medical and renewable energy research domains (Sayed & Ali, 2007; Bagheri, Dehghani, & Afrooz, 2015).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it is interacting with. For example, some thiazole-containing compounds have been found to have antibacterial activity, potentially due to interactions with bacterial proteins .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its observed properties and potential applications. For example, if the compound was found to have antibacterial activity, future research might focus on optimizing its structure to improve its effectiveness, or on studying its mechanism of action in more detail .
Propiedades
IUPAC Name |
3-phenyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-18(2)21-12-8-13-22-24(21)27-25(30-22)28(17-20-11-6-7-16-26-20)23(29)15-14-19-9-4-3-5-10-19/h3-13,16,18H,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMKVASINPTNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2990428.png)

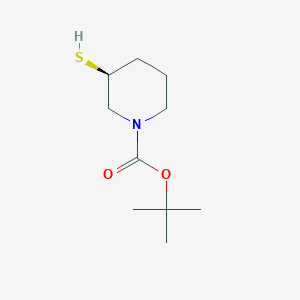
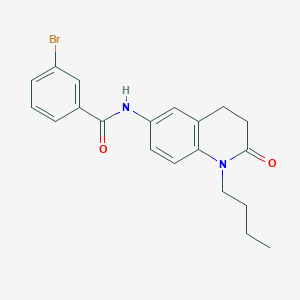

![N-[(2S)-3-Methyl-1-(methylamino)-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2990436.png)
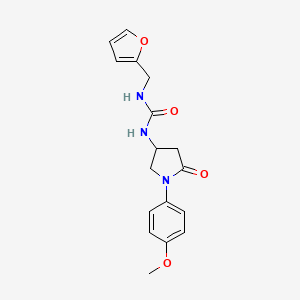
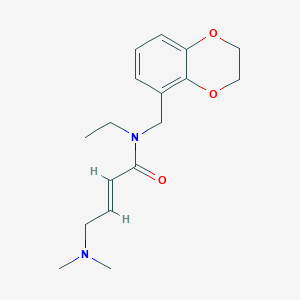
![3-Fluoro-8-(3-fluoro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2990439.png)
![4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2990441.png)
![4-chloro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthalenyl]benzenesulfonamide](/img/structure/B2990442.png)
